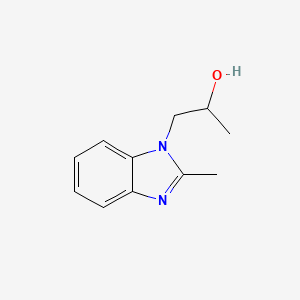

![molecular formula C13H21N3O3 B2572298 叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯 CAS No. 1803597-73-0](/img/structure/B2572298.png)

叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrazole, which is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole and its derivatives have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .

Synthesis Analysis

While specific synthesis information for the requested compound was not found, similar compounds have been synthesized through various methods. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

科学研究应用

分子结构和氢键

对氨基甲酸酯衍生物的研究,包括与叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯类似的化合物,集中在其分子结构和氢键的相互作用上。这些研究揭示了分子环境和相互作用,如N-H⋯O和C-H⋯O氢键,如何促成晶体中三维结构的形成 (Das等人,2016年)。

潜在的抗肿瘤剂

某些氨基甲酸酯衍生物已被合成并评估其作为抗肿瘤剂的潜力。例如,1-(5-叔丁基-1H-吡唑-3-基)-2-(芳基)-1H-苯并[d]咪唑-5-羧酸甲酯对各种癌细胞系表现出显着的活性,突出了这些化合物潜在的治疗应用 (Abonía等人,2011年)。

氟代烷基取代吡唑的合成

涉及叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯等化合物的氟代烷基取代吡唑的合成是一个感兴趣的领域。这种合成探索了酰化和反应过程,在大克规模上生成氟代吡唑-4-羧酸,这对于进一步的制药和化学研究非常重要 (Iminov等人,2015年)。

口服生物利用度逆激动剂

叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯的一些衍生物已被鉴定为在特定受体位点(如GABA(A) alpha5受体的苯二氮卓受体位点)上的功能选择性逆激动剂。这些化合物有望增强认知能力,而没有非选择性逆激动剂典型的副作用 (Chambers等人,2004年)。

受保护胍的合成

开发从伯胺和仲胺合成受保护胍的新试剂是叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯相关化合物相关的另一个领域。这些试剂在胍基化树脂结合胺方面反应性更高、效率更高,从而扩展了合成化学的工具包 (Yong等人,1999年)。

狄尔斯-阿尔德反应

涉及叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯衍生物的狄尔斯-阿尔德反应的研究已经进行。这些研究集中于各种取代呋喃和氨基甲酸酯的制备和反应,为这些反应在有机合成中的机理和应用提供了见解 (Padwa等人,2003年)。

小分子固定

由包括叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯衍生物在内的双功能受阻路易斯对固定小分子(如二氧化碳)是一个重要的研究兴趣领域。此过程导致形成两性离子、双环硼杂环作为加合物,对于理解和开发碳捕获技术非常重要 (Theuergarten等人,2012年)。

二酮哌嗪的合成

已经对二酮哌嗪的合成和分离进行了研究,包括叔丁基N-{2-[(1-甲基-1H-吡唑-4-基)甲基]-3-氧代丙基}氨基甲酸酯衍生物。这些化合物在包括药用化学和药物开发在内的各个领域具有潜在的应用 (Liu等人,2012年)。

作用机制

Target of Action

Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . Therefore, the primary targets of this compound are bacterial cells, specifically their cell wall synthesis machinery.

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of the bacterial cell wall . This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . The inhibition of PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption leads to the weakening and eventual rupture of the cell wall, causing bacterial cell death .

Pharmacokinetics

As an intermediate in the synthesis of ceftolozane , its ADME properties would be significantly altered during the subsequent steps of drug synthesis. The final drug, ceftolozane, is known to have good bioavailability when administered intravenously .

Result of Action

The result of the action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, through its role in the synthesis of ceftolozane, is the effective killing of a broad spectrum of bacteria . This includes potent activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Action Environment

The action of Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, and its resultant compound ceftolozane, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of efflux pumps or other resistance mechanisms in bacteria

属性

IUPAC Name |

tert-butyl N-[2-formyl-3-(1-methylpyrazol-4-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-6-11(9-17)5-10-7-15-16(4)8-10/h7-9,11H,5-6H2,1-4H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIDTJXINOQSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)

![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2572224.png)

![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)

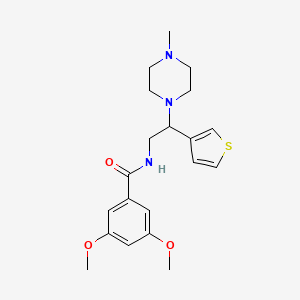

![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)

![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)

![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)

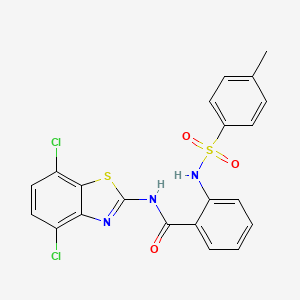

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)